molecular formula C12H15FO B1338652 1-(4-Fluorophenyl)hexan-1-one CAS No. 1426-70-6

1-(4-Fluorophenyl)hexan-1-one

Cat. No. B1338652
CAS RN: 1426-70-6
M. Wt: 194.24 g/mol
InChI Key: OLVHMSHRQVRWGR-UHFFFAOYSA-N
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Patent
US06635782B2

Procedure details

100 mL of tetrahydrofuran was placed into a four-neck round-bottom flask, then 7.92 g (0.05 mol) of 4-fluorobenzoyl chloride and 0.53 g (1.5 mmol) of tris(acetylacetone)iron (III) were added and stirred under a nitrogen atmosphere. To this solution pentylmagnesium bromide was added at a room temperature and stirred at a room temperature for 10 min. After completion of the reaction, this solution was acidified with dilute hydrochloric acid and the organic phase was extracted with diethyl ether. Further, the organic phase was neutralized with satd. sodium hydrogencarbonate solution and washed with satd. sodium chloride solution. The organic phase was dehydrated with anhydrous magnesium sulfate, then diethyl ether was evaporated by a rotary evaporator and dried by a vacuum pump to obtain crude FPHxO.
Quantity
7.92 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH2:11]([Mg]Br)[CH2:12][CH2:13][CH2:14][CH3:15].Cl>C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3].O1CCCC1>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[O:7])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:4][CH:3]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
7.92 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
0.53 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at a room temperature for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with diethyl ether
WASH
Type
WASH
Details
sodium hydrogencarbonate solution and washed with satd
CUSTOM
Type
CUSTOM
Details
diethyl ether was evaporated by a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried by a vacuum pump
CUSTOM
Type
CUSTOM
Details
to obtain crude FPHxO

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C(CCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.